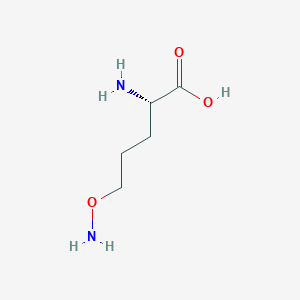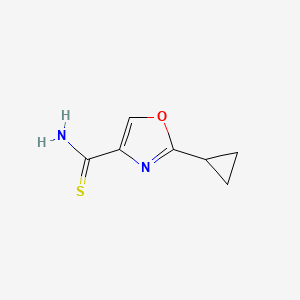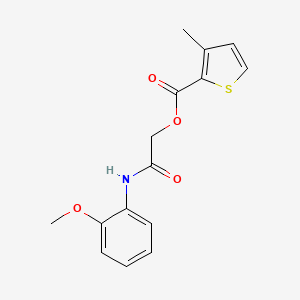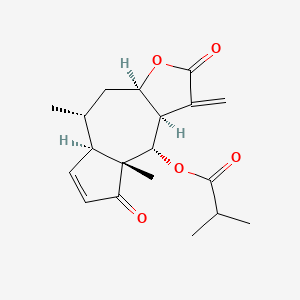
5-(Aminooxy)-L-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminooxy)-L-norvaline: is a derivative of the amino acid norvaline, which is structurally similar to the more common amino acid valine. This compound features an aminooxy group (-ONH2) attached to the fifth carbon of the norvaline backbone. The presence of the aminooxy group imparts unique chemical properties to the molecule, making it a valuable tool in various biochemical and synthetic applications.
Mecanismo De Acción
Target of Action
The primary target of the compound (2S)-2-amino-5-(aminooxy)pentanoic acid, also known as 5-(Aminooxy)-L-norvaline, is the enzyme 4-aminobutyrate aminotransferase (GABA-T) . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound inhibits the activity of GABA-T, leading to less GABA being broken down . It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . This results in an increase in the level of GABA in tissues .
Biochemical Pathways
The inhibition of GABA-T by this compound affects the GABA shunt, a series of biochemical reactions that produce and metabolize GABA . By inhibiting GABA-T, this compound prevents the conversion of GABA to succinic semialdehyde, thereby increasing the concentration of GABA . This can have downstream effects on neuronal signaling, as GABA is a major inhibitory neurotransmitter .
Result of Action
The primary result of the action of this compound is an increase in the level of GABA in tissues . This can lead to enhanced inhibitory neurotransmission, as GABA is a key inhibitory neurotransmitter. The specific molecular and cellular effects of this action would depend on the context, including the specific cell types involved and the overall state of the nervous system.
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely, from acting as substrates in enzymatic reactions to serving as building blocks for protein synthesis .
Cellular Effects
Amino acids can influence cell function in numerous ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amino acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the oximation reaction, where an aminooxy moiety reacts with a carbonyl group (aldehyde or ketone) to form a stable oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .
Industrial Production Methods: Industrial production of 5-(Aminooxy)-L-norvaline may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of protective groups and catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Aminooxy)-L-norvaline undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert oxime derivatives back to the original aminooxy group.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4) is commonly used to oxidize the aminooxy group.
Substitution: Aniline or phenylenediamine derivatives can catalyze substitution reactions involving the aminooxy group.
Major Products Formed:
Oxime Derivatives: Formed through oxidation reactions.
Reduced Aminooxy Compounds: Resulting from reduction reactions.
Substituted Aminooxy Compounds: Produced through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Aminooxy)-L-norvaline is used in click chemistry for bioconjugation and the synthesis of complex molecules. Its aminooxy group allows for the formation of stable oxime bonds with carbonyl compounds, facilitating the creation of diverse chemical structures .
Biology: In biological research, this compound is employed in the modification of peptides and proteins. It enables the site-specific labeling of biomolecules, aiding in the study of protein interactions and functions .
Medicine: Its ability to form stable conjugates with biomolecules makes it a valuable tool in medicinal chemistry .
Industry: In industrial settings, this compound is used in the production of bioconjugates and functionalized materials. Its unique chemical properties enable the development of advanced materials with specific functionalities .
Comparación Con Compuestos Similares
Aminooxyacetic Acid: Similar in structure, with an aminooxy group attached to an acetic acid backbone.
Aminooxyethyl Propionate: Contains an aminooxy group attached to a propionate ester moiety.
Aminooxy-functionalized Sugars and Nucleosides: Used in bioconjugation and the synthesis of modified biomolecules.
Uniqueness: 5-(Aminooxy)-L-norvaline is unique due to its specific structure, which combines the properties of norvaline with the reactivity of the aminooxy group. This combination allows for versatile applications in chemistry, biology, medicine, and industry, making it a valuable compound for various scientific research and industrial processes .
Propiedades
IUPAC Name |
(2S)-2-amino-5-aminooxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZTGXHZSBIOB-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)
![2-(Thiomorpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B2553851.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)
![2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)


![3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2553862.png)

![4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2553864.png)
![2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2553871.png)
![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)
